![molecular formula C4H9BrO B1332129 3-Bromo-2-methylpropan-1-ol CAS No. 40145-08-2](/img/structure/B1332129.png)
3-Bromo-2-methylpropan-1-ol
Overview
Description
3-Bromo-2-methylpropan-1-ol is a chemical compound with the CAS Number: 40145-08-2. It has a molecular weight of 153.02 and its IUPAC name is 3-bromo-2-methyl-1-propanol .
Synthesis Analysis
This compound is used as a starting material in the total syntheses of various compounds. For instance, it is used in the total syntheses of epothilone C and bistramide A . It can also be used as a structural modifier in homochiral porous molecular networks .Molecular Structure Analysis
The linear formula of 3-Bromo-2-methylpropan-1-ol is C4H9BrO . For a more detailed molecular structure, you may refer to resources such as the NIST Chemistry WebBook .Chemical Reactions Analysis
3-Bromo-2-methylpropan-1-ol acts as a reagent in the synthesis of the major metabolites of febuxostat . It is also used as a precursor to synthesize the phase II mexiletine metabolite, ®-mexiletine N -carbonyloxy-β-D-glucuronide .Physical And Chemical Properties Analysis
3-Bromo-2-methylpropan-1-ol is a liquid at room temperature. It has a refractive index of 1.484 and a density of 1.461 g/mL at 20 °C . It has a boiling point of 73-74 °C/9 mmHg .Scientific Research Applications
Organic Synthesis
3-Bromo-2-methylpropan-1-ol: is a valuable reagent in organic synthesis. It serves as a starting material in the total syntheses of complex molecules like epothilone C and bistramide A . These compounds have significant pharmacological interest due to their anticancer properties. Additionally, this compound can be used to modify structures in homochiral porous molecular networks, which are crucial for enantioselective catalysis .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-2-methylpropan-1-ol is utilized in the synthesis of major metabolites of drugs such as febuxostat , which is used in the treatment of gout . It also acts as a precursor for the synthesis of the phase II mexiletine metabolite, ®-mexiletine N-carbonyloxy-β-D-glucuronide , which is important for understanding the drug’s metabolism .
Material Science
The compound’s role in material science is highlighted by its use as a structural modifier in the construction of homochiral porous molecular networks . These networks have potential applications in gas storage, separation technologies, and catalysis, making 3-Bromo-2-methylpropan-1-ol a compound of interest for developing new materials.
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-methylpropan-1-ol can be employed as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties, such as boiling point and optical activity, make it suitable for calibrating instruments and validating analytical methods .
Biochemistry
Biochemists use 3-Bromo-2-methylpropan-1-ol in the synthesis of biologically active molecules. For example, it is involved in the synthesis of muscopyridine , polycavernoside A , and allopumiliotoxin 323B′ . These molecules are studied for their biological activities, which can lead to the development of new biochemical tools or therapeutic agents.
Industrial Applications
While specific industrial uses of 3-Bromo-2-methylpropan-1-ol are not extensively documented, its role as an intermediate in the synthesis of complex organic molecules suggests its utility in the chemical industry. It may be used in the production of specialty chemicals where its bromine moiety and chiral center are advantageous for subsequent chemical transformations .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336685 | |
Record name | 3-bromo-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropan-1-ol | |
CAS RN |
40145-08-2 | |
Record name | 3-bromo-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Bromo-2-methylpropan-1-ol interact with 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride?
A1: The research paper investigates the formation of inclusion complexes between the neutral analyte, 3-Bromo-2-methylpropan-1-ol, and the charged cyclodextrin derivative, 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride. While the exact mode of interaction isn't explicitly detailed, it's suggested that the 3-Bromo-2-methylpropan-1-ol molecule (or a portion of it) gets encapsulated within the hydrophobic cavity of the cyclodextrin. This interaction is driven by non-covalent forces such as van der Waals interactions and hydrophobic effects. []
Q2: Why is determining the stability constant of this interaction important?
A2: The stability constant (K) provides a quantitative measure of the strength of the interaction between 3-Bromo-2-methylpropan-1-ol and the cyclodextrin. A higher K value indicates a stronger binding affinity. Understanding this affinity is crucial for various applications, as it can influence the solubility, stability, and controlled release of the guest molecule (in this case, 3-Bromo-2-methylpropan-1-ol). [] For example, this information could be valuable for developing formulations where cyclodextrins are used to enhance the delivery or solubility of pharmaceutical compounds.
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